molecular formula C13H9F2NO B8594349 4'-Amino-2,5-difluorobenzophenone

4'-Amino-2,5-difluorobenzophenone

Cat. No. B8594349
M. Wt: 233.21 g/mol
InChI Key: ZOIBPLOEXLBYMF-UHFFFAOYSA-N
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Patent
US05272163

Procedure details

To stirred 90° C. polyphosphoric acid (125 g) was added 2,5-difluoro-benzoic acid (10.0 g, 6.32 mmol) and aniline (5.87 g 6.3 mmol) and the bath temperature raised to 180°-190° C. and held there for 1 hour. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 50 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 45 mL of 3N HCl added, the mixture poured into 650 mL of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the mixture filtered through a pad of Celite. The Celite pad was washed well with methylene chloride, the methylene chloride dried (MgSO4), filtered and the solvent removed in vacuo. Purification by flash column chromatography (methylene chloride) followed by recrystallization twice from 50% ethanol (80 mL) yielded the aniline as a yellow solid (3.08 g, 21%); mp 101°-103° C. 1H--NMR (300 MHz, CDCl3): 4.27 (s, 2H, NH2) 6.63-6.67 (m, 2H, aromatic) 7.09-7.19 (m, 3H, aromatic) 7.68-7.71 (m, 2H, aromatic). MS (CI, CH4): 234 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.87 g
Type
reactant
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:4](=[O:6])[C:3]2[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:2]=2[F:1])=[CH:15][CH:14]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
125 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)F
Name
Quantity
5.87 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 140°-155° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature raised to 180°-190° C.
CUSTOM
Type
CUSTOM
Details
The heating bath was removed
ADDITION
Type
ADDITION
Details
the stirred mixture (sublimate above the solution) was treated cautiously with 50 mL of water
CUSTOM
Type
CUSTOM
Details
the heating bath removed
ADDITION
Type
ADDITION
Details
45 mL of 3N HCl added
ADDITION
Type
ADDITION
Details
the mixture poured into 650 mL of water
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a pad of Celite
WASH
Type
WASH
Details
The Celite pad was washed well with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (methylene chloride)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization twice from 50% ethanol (80 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C1=C(C=CC(=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 209.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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